molecular formula C20H26O2 B1581722 4,4'-Dibutoxybiphenyl CAS No. 39800-63-0

4,4'-Dibutoxybiphenyl

Cat. No. B1581722
CAS RN: 39800-63-0
M. Wt: 298.4 g/mol
InChI Key: IBCVAKLNEYUUBM-UHFFFAOYSA-N
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Description

4,4'-Dibutoxybiphenyl (4,4'-DBBP) is an organic compound belonging to the class of biphenyls. It is a colorless solid with a molecular weight of 224 g/mol, and is composed of two fused benzene rings with two butoxy groups at the 4th position of each ring. 4,4'-DBBP is used in the synthesis of a variety of organic compounds, as well as in the laboratory for a number of research applications. It is also used as a flame retardant and in the production of polymers, rubber, and plasticizers.

Scientific Research Applications

Enzymic Hydroxylation in Liver Preparations

A study on the enzymic hydroxylation of biphenyl by liver microsomal preparations from various species showed that livers produced 4-hydroxybiphenyl, a related compound to 4,4'-Dibutoxybiphenyl. This research highlights the metabolic transformations biphenyl derivatives undergo in different species, providing insights into their biochemical behavior and potential applications in biomedicine or toxicology (Creaven, Parke, & Williams, 1965).

Impact on Hepatic Function

Research on biphenyl derivatives substituted at the 4- and 4'-positions by various halogens, including 4,4'-dibutoxybiphenyl, examined their influence on hepatic function in rats. This study provides insights into the biological effects of such compounds on liver enzymes and cellular structures, which can be pivotal in understanding their biomedical applications or toxicity (Ecobichon, Hansell, & Safe, 1977).

Chemical Chaperones in Proteostasis

4-Phenylbutyric acid, a structurally related compound to 4,4'-Dibutoxybiphenyl, has been studied for its role as a chemical chaperone. This research is significant in understanding how similar biphenyl derivatives might influence protein folding and alleviate endoplasmic reticulum stress, potentially leading to therapeutic applications in various pathologies (Kolb et al., 2015).

Synthesis of Biologically Active Compounds

The conversion of biphenyl to dihydroxybiphenyl derivatives, including 4,4'-dihydroxybiphenyl, by fungi like Aspergillus parasiticus, is of interest for the production of intermediates used in the plastics and dye industries. This application is crucial for understanding the industrial relevance of 4,4'-Dibutoxybiphenyl and related compounds (Abramowicz, Keese, & Lockwood, 1990).

Antimicrobial Properties

2-Hydroxydiphenyl ethers, structurally related to 4,4'-Dibutoxybiphenyl, have been identified to target the FabI component of fatty acid synthesis, exhibiting broad-spectrum antibacterial properties. This finding is relevant in exploring the potential antimicrobial applications of biphenyl derivatives (Heath et al., 1998).

Ecotoxicological Evaluation

The toxicity and environmental impact of biphenyl derivatives, such as 4-aminobiphenyl, were assessed using various ecotoxicological model systems. Understanding the ecological implications of these compounds can inform their safe usage and disposal (Chen et al., 2004).

properties

IUPAC Name

1-butoxy-4-(4-butoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-3-5-15-21-19-11-7-17(8-12-19)18-9-13-20(14-10-18)22-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCVAKLNEYUUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345414
Record name 4,4'-Dibutoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dibutoxybiphenyl

CAS RN

39800-63-0
Record name 4,4'-Dibutoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In the same manner as in (1) above, 4,4′-dihydroxybiphenyl, 1-bromobutane and potassium carbonate were reacted in a proportion of 1:6:6 to prepare the objective compound. The reaction was conducted by heating under reflux at the refluxing temperature of acetone for 6 hours. The reaction solution thus obtained was cooled, potassium carbonate was filtered off, the filtrate was concentrated under reduced pressure and put into water, and the precipitate thus formed was collected by filtration and recrystallized from ethanol to obtain 4,4′-dibutoxybiphenyl.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
L Eberson, B Helgée, M Poliakoff - Acta Chem. Scand. B, 1977 - actachemscand.org
Emulsion Systems Page 1 Acta Chemica Scandinavica В 31 (1977) 813—817 Studies on Electrolytic Substitution Reactions. XII. Synthesis of 4-Alkoxy-4'-cyanobiphenyls — a Class of …
Number of citations: 43 actachemscand.org
M Hong, YM Zhang, YC Liu, Y Liu - Asian Journal of Organic …, 2016 - Wiley Online Library
Macrocycle‐based supramolecular polymers have attracted more interest in recent years and found many practical applications with controlled shape and unique physical and chemical …
Number of citations: 9 onlinelibrary.wiley.com
V Sannasi, TP Jose, D Jeyakumar - Designed Monomers and …, 2015 - Taylor & Francis
Five new polymers were synthesized by Suzuki coupling reaction using 9,9-dihexylfluorene-2,7-diboronic acid and 3,3′-dibromo-4,4′-dialkoxybiphenyl as the starting materials. The …
Number of citations: 8 www.tandfonline.com
L Eberson, B Helgée - Acta Chemica Scandinavia В, 1978 - actachemscand.org
The anodic cyanation of trans-stilbene and trans-p-p'-dimethoxystübeiie has been carried out on platinum electrodes in an emulsion system containing substrate, aqueous sodium …
Number of citations: 17 actachemscand.org
M Xu, P Cai, SS Meng, Y Yang, DS Zheng… - Angewandte …, 2022 - Wiley Online Library
Precise shaping of metal–organic frameworks (MOFs) is significant in both fundamental coordination chemistry and practical applications, such as catalysis, separation, and biomedicine…
Number of citations: 11 onlinelibrary.wiley.com
Y Han, Z Meng, YX Ma, CF Chen - Accounts of chemical research, 2014 - ACS Publications
Conspectus Synthetic macrocyclic hosts have played key roles in the development of host–guest chemistry. Crown ethers are a class of macrocyclic molecules with unique flexible …
Number of citations: 234 pubs.acs.org
J Nishikido, T Inazu, T Yoshino - Bulletin of the Chemical Society of …, 1973 - journal.csj.jp
Three new tetraoxaparacyclophanes containing two biphenyl nuclei connected with oxypolymethyleneoxy bridges in the respective 4,4′-positions, such as 1,5,18,22-tetraoxa[5.0.5.0]…
Number of citations: 12 www.journal.csj.jp
L Verbit, RL Tuggey - Liquid Crystals and Ordered Fluids: Volume 2, 1974 - Springer
At present there is no useful theory in the field of liquid crystals which allows the prediction of whether a given molecule will show, for example, a smectic or nematic mesophase and …
Number of citations: 8 link.springer.com
CF Chen, YX Ma, CF Chen, YX Ma - Iptycenes Chemistry: From Synthesis …, 2013 - Springer
At the outset, the studies on iptycenes in host–guest chemistry were only confined to the interactions between the phenyl rings of iptycene and guest molecule, and such examples were …
Number of citations: 0 link.springer.com
J Holec, J Rybáček, M Buděšínský, L Pospíšil… - Monatshefte für Chemie …, 2011 - Springer
We have synthesized a series of oligodentate ligands, the structure of which consists of a central aromatic core and three or four tetrathiafulvalene-based arms. Their syntheses …
Number of citations: 2 link.springer.com

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